molecular formula C9H10N4 B11797915 3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B11797915
M. Wt: 174.20 g/mol
InChI Key: ZHKWVWLDQIFLMV-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse chemical properties and significant biological activities . The unique structure of this compound makes it a valuable subject of study in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature can range from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused pyrrole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-pyrrol-1-yl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C9H10N4/c1-2-4-13(3-1)9-7-5-10-6-8(7)11-12-9/h1-4,10H,5-6H2,(H,11,12)

InChI Key

ZHKWVWLDQIFLMV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NN=C2N3C=CC=C3

Origin of Product

United States

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